molecular formula C20H24N2O B5696984 2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-(2-ethyl-6-methylphenyl)acetamide

2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-(2-ethyl-6-methylphenyl)acetamide

Número de catálogo B5696984
Peso molecular: 308.4 g/mol
Clave InChI: SSGDZGBHSCOODD-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-(2-ethyl-6-methylphenyl)acetamide, also known as EMA401, is a novel drug candidate that has been developed for the treatment of chronic pain. It is a small molecule that belongs to the class of drugs known as angiotensin II type 2 (AT2) receptor antagonists. EMA401 has shown promising results in preclinical studies and is currently undergoing clinical trials for the treatment of neuropathic pain.

Mecanismo De Acción

2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-(2-ethyl-6-methylphenyl)acetamide acts by blocking the AT2 receptor, which is involved in the regulation of pain and inflammation. The AT2 receptor is expressed in sensory neurons and is upregulated in conditions of chronic pain. By blocking this receptor, 2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-(2-ethyl-6-methylphenyl)acetamide reduces the transmission of pain signals and reduces inflammation, leading to a reduction in pain.
Biochemical and Physiological Effects:
2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-(2-ethyl-6-methylphenyl)acetamide has been shown to reduce pain in preclinical models of chronic pain. It has also been shown to reduce inflammation and improve nerve function in these models. 2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-(2-ethyl-6-methylphenyl)acetamide has a favorable safety profile and has not been associated with significant adverse effects in preclinical studies.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-(2-ethyl-6-methylphenyl)acetamide has several advantages for use in lab experiments. It has a favorable safety profile and has been extensively studied in preclinical models of chronic pain. However, 2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-(2-ethyl-6-methylphenyl)acetamide is a relatively new drug candidate and its efficacy and safety in humans are still being evaluated in clinical trials.

Direcciones Futuras

There are several potential future directions for the development of 2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-(2-ethyl-6-methylphenyl)acetamide. One potential direction is the development of combination therapies that target multiple pain pathways. Another potential direction is the development of 2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-(2-ethyl-6-methylphenyl)acetamide analogs that have improved efficacy and safety profiles. Finally, the use of 2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-(2-ethyl-6-methylphenyl)acetamide in combination with other therapies, such as physical therapy or cognitive behavioral therapy, may provide additional benefits for patients with chronic pain.

Métodos De Síntesis

The synthesis of 2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-(2-ethyl-6-methylphenyl)acetamide involves a multi-step process that begins with the reaction of 2-ethyl-6-methylphenylamine with acetic anhydride to form N-(2-ethyl-6-methylphenyl)acetamide. This intermediate is then reacted with sodium borohydride to reduce the carbonyl group and form the corresponding alcohol. The alcohol is then reacted with 3,4-dihydro-2(1H)-isoquinolinone to form 2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-(2-ethyl-6-methylphenyl)acetamide.

Aplicaciones Científicas De Investigación

2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-(2-ethyl-6-methylphenyl)acetamide has been extensively studied in preclinical models of chronic pain. It has been shown to be effective in reducing pain in models of neuropathic pain, inflammatory pain, and cancer pain. 2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-(2-ethyl-6-methylphenyl)acetamide acts by blocking the AT2 receptor, which is involved in the regulation of pain and inflammation. By blocking this receptor, 2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-(2-ethyl-6-methylphenyl)acetamide reduces the transmission of pain signals and reduces inflammation, leading to a reduction in pain.

Propiedades

IUPAC Name

2-(3,4-dihydro-1H-isoquinolin-2-yl)-N-(2-ethyl-6-methylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O/c1-3-16-10-6-7-15(2)20(16)21-19(23)14-22-12-11-17-8-4-5-9-18(17)13-22/h4-10H,3,11-14H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSGDZGBHSCOODD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC(=C1NC(=O)CN2CCC3=CC=CC=C3C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,4-dihydroisoquinolin-2(1H)-yl)-N-(2-ethyl-6-methylphenyl)acetamide

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.